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molecular formula C10H9FO2 B3257247 2-(5-Fluorobenzofuran-3-yl)ethanol CAS No. 286000-19-9

2-(5-Fluorobenzofuran-3-yl)ethanol

Cat. No. B3257247
M. Wt: 180.17 g/mol
InChI Key: OKNJZABJXIGVHD-UHFFFAOYSA-N
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Patent
US06596722B2

Procedure details

A solution of 5-fluorobenzofuran-3-ylacetic acid (4.6 g, prepared as described in Example 2) in dry tetrahydrofuran (200 mL) was added dropwise to a suspension of lithium aluminium hydride (4.5 g) in dry tetrahydrofuran (150 mL) at room temperature. After reflux for 2 h the reaction was quenched by successive additions of water (9.2 mL), 15% aq. sodium hydroxide (4.6 mL), water (23 mL). Filtration and removal of solvent in vacuo gave an oil, 2-(5-fluorobenzofuran-3-yl)ethanol (4.3 g).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[C:7]([CH2:10][C:11](O)=[O:12])[C:6]=2[CH:14]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[C:7]([CH2:10][CH2:11][OH:12])[C:6]=2[CH:14]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
FC=1C=CC2=C(C(=CO2)CC(=O)O)C1
Name
Quantity
4.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After reflux for 2 h the reaction
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was quenched by successive additions of water (9.2 mL), 15% aq. sodium hydroxide (4.6 mL), water (23 mL)
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C(=CO2)CCO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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